N-(2-ブトキシフェニル)フェニルカルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

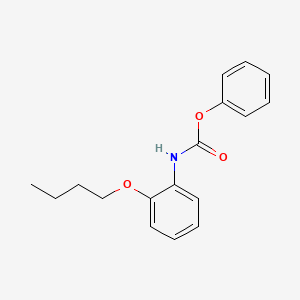

Phenyl N-(2-butoxyphenyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a phenyl group and a butoxyphenyl group attached to the carbamate moiety.

科学的研究の応用

Phenyl N-(2-butoxyphenyl)carbamate has several scientific research applications:

作用機序

Target of Action

Phenyl N-(2-butoxyphenyl)carbamate, like other carbamate compounds, is designed to interact with specific targets in biological systems . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions . .

Mode of Action

The mode of action of carbamates involves the carbamate moiety interacting with its targets, leading to changes in the target’s function . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates affect various biochemical pathways. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . .

Pharmacokinetics

The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . .

Result of Action

The result of a carbamate’s action is typically a modulation of the target’s function, which can lead to various molecular and cellular effects . .

Action Environment

The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For instance, carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . .

準備方法

Synthetic Routes and Reaction Conditions

Phenyl N-(2-butoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-butoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of Phenyl (2-butoxyphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Types of Reactions

Phenyl N-(2-butoxyphenyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and the corresponding amine.

Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of phenol and other oxidation products.

Substitution: The phenyl and butoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.

Major Products Formed

Hydrolysis: Phenol and the corresponding amine.

Oxidation: Phenol and various oxidation products.

Substitution: Substituted phenyl and butoxyphenyl derivatives.

類似化合物との比較

Phenyl N-(2-butoxyphenyl)carbamate can be compared with other carbamates such as:

Phenyl N-(2,4-xylyl)carbamate: Similar in structure but with different substituents on the phenyl ring, leading to variations in reactivity and applications.

Phenyl N-(2-ethoxyphenyl)carbamate: Contains an ethoxy group instead of a butoxy group, which can influence its chemical properties and biological activity.

The uniqueness of Phenyl (2-butoxyphenyl)carbamate lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for particular applications in research and industry.

生物活性

Phenyl (2-butoxyphenyl)carbamate is a compound that belongs to the carbamate class, known for its diverse biological activities. This article explores its mechanism of action, pharmacokinetics, and potential applications in various fields, while also presenting relevant data and case studies.

Chemical Structure and Properties

Phenyl (2-butoxyphenyl)carbamate is characterized by a phenyl group attached to a carbamate moiety, which includes a butoxyphenyl substituent. This structure contributes to its stability and ability to interact with biological targets.

The biological activity of phenyl (2-butoxyphenyl)carbamate primarily involves the following mechanisms:

- Target Interaction : Like other carbamates, it interacts with specific biological targets, leading to modulation of their functions. This interaction is crucial for its role as an enzyme inhibitor, particularly against acetylcholinesterase, which is significant in neurobiology.

- Biochemical Pathways : The compound affects various biochemical pathways by acting as a peptide bond surrogate in medicinal chemistry. Its stability allows it to permeate cell membranes effectively.

- Resulting Actions : The hydrolysis of phenyl (2-butoxyphenyl)carbamate typically yields phenol and the corresponding amine, which can further participate in biochemical reactions.

Pharmacokinetics

Understanding the pharmacokinetics of phenyl (2-butoxyphenyl)carbamate is essential for evaluating its bioavailability. Key aspects include:

- Absorption : The compound is designed to be absorbed efficiently due to its chemical structure.

- Distribution : It distributes throughout biological systems, interacting with various cellular components.

- Metabolism and Excretion : The metabolic pathways involve hydrolysis and oxidation, leading to the formation of various products that may retain biological activity or serve as metabolites.

Scientific Research Applications

Phenyl (2-butoxyphenyl)carbamate has been explored in several research contexts:

- Medicinal Chemistry : It serves as a structural motif in drug design, particularly for developing enzyme inhibitors .

- Biological Studies : Research has focused on its potential as an enzyme inhibitor, contributing to studies on neurodegenerative diseases and other conditions influenced by acetylcholinesterase activity.

- Industrial Applications : The compound is utilized in synthesizing various industrial chemicals and serves as an intermediate in organic synthesis.

Comparative Analysis with Similar Compounds

The biological activity of phenyl (2-butoxyphenyl)carbamate can be compared with other carbamates:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenyl N-(2,4-xylyl)carbamate | Different substituents on the phenyl ring | Varies in reactivity and applications |

| Phenyl N-(2-ethoxyphenyl)carbamate | Ethoxy group instead of butoxy | Influences chemical properties |

This comparison highlights how variations in substituents can affect the reactivity and biological properties of carbamates.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that phenyl (2-butoxyphenyl)carbamate effectively inhibited acetylcholinesterase activity in vitro, showcasing its potential therapeutic applications in treating conditions like Alzheimer's disease.

- Toxicity Assessment : Research indicated that the compound exhibits low toxicity levels in mammalian cells, suggesting a favorable safety profile for potential pharmaceutical development .

- Antimicrobial Evaluation : In vitro tests showed that derivatives of phenyl (2-butoxyphenyl)carbamate possess antimicrobial properties against various pathogens, indicating its utility in developing new antibiotics .

特性

IUPAC Name |

phenyl N-(2-butoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-13-20-16-12-8-7-11-15(16)18-17(19)21-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPKYKUFTNFWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。